Dibenzo[b,f]thiepin
Description
Historical Context of Dibenzo[b,f]thiepin Research
The exploration of this compound and its analogues is part of the broader scientific interest in tricyclic heteroepin systems, which include related oxygen (dibenzo[b,f]oxepin) and nitrogen (dibenzo[b,f]azepine) containing compounds. While the initial synthesis of the oxygen analogue, dibenzo[b,f]oxepine, dates back to 1911, the thiepin derivatives emerged as significant research targets later, largely driven by the pharmaceutical industry's search for new therapeutic agents. nih.gov
Early synthetic work, such as that reported in 1975, focused on creating derivatives for investigation as neurotropic and psychotropic agents. nih.gov Over the years, the pharmacological potential of the this compound core has spurred the development of numerous synthetic methodologies, leading to hundreds of papers and patents centered on this heterocyclic system. acs.org Synthetic strategies have evolved to become more concise and efficient, employing methods like Friedel-Crafts-type cyclizations, acid-induced rearrangements, and modern coupling reactions to construct the tricyclic framework. acs.org
Significance of Dibenzo[b,f]thiepins in Organic and Heterocyclic Chemistry
The this compound framework is a pharmacologically important scaffold. researchgate.net Its derivatives have shown a wide range of biological activities, establishing them as important structural motifs for the development of therapeutic agents. researchgate.net
Key areas of significance include:
Medicinal Chemistry : The tricyclic moiety is a key pharmacophore in several drugs. researchgate.net A prominent example is Zotepine, an antipsychotic medication used in the treatment of schizophrenia. acs.orgresearchgate.net Derivatives have also been investigated for their potential as CNS-stimulating, antidepressive, anti-inflammatory, anticancer, and antifungal agents. researchgate.net
Synthetic Intermediates : this compound-10(11H)-one is a valuable synthon, or building block, for constructing more complex, fused heterocyclic systems. researchgate.net It serves as a starting point for creating novel molecular architectures with potential for altered physicochemical and biological profiles. researchgate.net
Theoretical Chemistry : Thiepins, including the this compound system, have been subjects of theoretical studies concerning concepts of aromaticity and anti-aromaticity. researchgate.net The conformation and electronic structure of the seven-membered ring provide a platform for investigating these fundamental principles of organic chemistry.
Structural Framework of this compound and Related Ring Systems
The core structure of this compound consists of a central thiepin ring flanked by two fused benzene (B151609) rings. Unlike planar aromatic systems, the seven-membered ring imparts a distinct three-dimensional conformation to the molecule.
X-ray crystallography studies of this compound derivatives have shown that the central seven-membered ring typically adopts a non-planar "boat" conformation. scispace.com This results in a significant dihedral angle between the mean planes of the two phenyl rings. scispace.com For instance, in one derivative, this angle was determined to be 111.3°. scispace.com This non-planar, folded geometry is a key feature of this class of compounds and their oxygen- and nitrogen-containing analogues, which also adopt similar basket or saddle-shaped conformations. nih.govmdpi.com
The this compound scaffold is part of a larger family of dibenzo-fused heteropines, which vary by the heteroatom in the central ring or the fusion pattern of the benzene rings.
Table 1: Dibenzo-fused Heteroepin Ring Systems
| Ring System Name | Heteroatom(s) in Central Ring | Fusion Pattern |
|---|---|---|
| This compound | Sulfur (S) | [b,f] |
| Dibenzo[b,e]thiepin | Sulfur (S) | [b,e] |
| Dibenzo[c,e]thiepin | Sulfur (S) | [c,e] |
| Dibenzo[b,f]oxepine | Oxygen (O) | [b,f] |
| Dibenzo[b,f]azepine | Nitrogen (N) | [b,f] |
Structure
2D Structure
3D Structure
Properties
CAS No. |
257-13-6 |
|---|---|
Molecular Formula |
C14H10S |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
benzo[b][1]benzothiepine |
InChI |
InChI=1S/C14H10S/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10H |
InChI Key |
KMAWVRYYKYVCNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzo B,f Thiepin and Its Chemical Derivatives
Strategies for Constructing the Dibenzo[b,f]thiepin Core
Multi-step Synthesis Approaches
Multi-step synthesis is a common strategy for building complex heterocyclic systems like dibenzo[b,f]thiepins. These approaches often involve a sequence of reactions, including condensation, reduction, and alkylation steps, to assemble the desired tricyclic framework uni.luuni.lu. For instance, the preparation of certain tetracyclic imidazole (B134444) derivatives has been achieved through a multi-step route initiated from known tricyclic diketones chem960.com. Similarly, the synthesis of piperazine (B1678402) derivatives containing the this compound moiety typically proceeds via a multi-step process that includes the initial formation of the this compound core, subsequent introduction of the piperazine ring, and, if desired, oxidation of the sulfur atom to form the S-oxide functionality uni.lu.
Historically, methodologies for dibenzo[b,f]thiepins have included acid-induced rearrangement of 9-(hydroxymethyl)-thioxanthene p-toluenesulfonate, Friedel-Crafts-type cyclization of 2-(2-arythiophenyl)acetic acids, and the reaction of bis(aryl) sulfides with chloroacetyl chloride in the presence of aluminum trichloride (B1173362) (AlCl3) thegoodscentscompany.com. These methods, while foundational, often presented limitations in terms of starting material complexity or reaction efficiency.
Ortho-Metalation and Sulfide (B99878) Precursor Formation
A notable strategy for the preparation of dibenzo[b,f]thiepins and related fused systems involves ortho-metalation of aromatic or heterocyclic aldehyde acetals, followed by reaction with bis(phenylsulfonyl) sulfide to form the requisite bis(aryl)- or bis(heteroaryl) sulfide precursors thegoodscentscompany.comuni.luuni.luamericanelements.comgoogle.comvulcanchem.com. This approach offers a concise route starting from readily available 2-bromobenzaldehyde (B122850) acetals thegoodscentscompany.comgoogle.com.
The process typically begins with the halogen-lithium exchange of a 2-bromobenzaldehyde acetal (B89532) (e.g., 2-bromobenzaldehyde ethylene (B1197577) acetal, PubChem CID: 553534) using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). The resulting lithiated species is then treated with bis(phenylsulfonyl) sulfide (PubChem CID: 257516), leading to the formation of the bis(aryl) sulfide intermediate thegoodscentscompany.comgoogle.com. This bis(aryl) sulfide is a crucial precursor that contains the necessary carbon and sulfur atoms arranged for subsequent ring closure.
Table 1: Key Intermediates in Ortho-Metalation Strategy
| Compound Name | Chemical Role | PubChem CID / CAS No. |
| 2-bromobenzaldehyde ethylene acetal | Starting material (Acetal 4) | 553534 |
| Bis(phenylsulfonyl) sulfide | Sulfide source | 257516 |
| Bis(aryl) sulfide 6 | Intermediate precursor | N/A |
Intramolecular Ring-Closing Reactions (e.g., McMurry Coupling)
Following the formation of the sulfide precursors, intramolecular ring-closing reactions are employed to construct the seven-membered thiepin ring. The McMurry coupling reaction stands out as an effective method for this cyclization thegoodscentscompany.comuni.luuni.luamericanelements.comgoogle.comvulcanchem.com. This reaction typically involves low-valent titanium (LVT) reagents, such as a combination of titanium tetrachloride (TiCl4) and zinc (Zn) in tetrahydrofuran (B95107) (THF) uni.luepa.gov.
In the context of this compound synthesis, the bis(aryl) sulfide precursor, after deacetalization to yield a dialdehyde (B1249045) intermediate (e.g., dialdehyde 8), undergoes intramolecular McMurry coupling to afford the parent this compound (PubChem CID: 136074) thegoodscentscompany.comgoogle.com. The efficiency of McMurry coupling for intramolecular cyclizations of dicarbonyl compounds is well-documented, often proceeding in good yields uni.lu. While primarily discussed for dibenzo[b,f]oxepins (oxygen analogues), the McMurry reaction has also been successfully applied to sulfur and selenium analogues, yielding the target tricyclic systems epa.gov.
Table 2: McMurry Coupling for this compound Core Formation
| Precursor Compound | Reagents & Conditions | Product Compound | Yield (%) | Citation |
| Dialdehyde 8 | TiCl4/Zn, THF | This compound | Good | thegoodscentscompany.comgoogle.com |
Cyclization Reactions (e.g., Polyphosphoric Acid-Mediated Cyclization)
Cyclization reactions, particularly those mediated by strong acids like polyphosphoric acid (PPA), are classical and effective methods for forming fused heterocyclic systems, including thiepinones. PPA-mediated cyclization is a common strategy for synthesizing this compound-10(11H)-one derivatives.
For instance, 2-[5-halogeno-2-(4-isopropylphenylthio)-phenyl]acetic acids (XIabc) can be cyclized using polyphosphoric acid to yield 2-halogeno-8-isopropylthis compound-10(11H)-ones (XIIabc) nih.gov. Similarly, in the synthesis of dibenzo[b,e]thiepin-11(6H)-one (PubChem CID: 73741) and its derivatives, 2-[(phenylthio)methyl]benzoic acid (PubChem CID: 15210) and 2-{[(4-methylphenyl)-thio]methyl}benzoic acid (a related compound) are cyclized with polyphosphoric acid nih.govnli.org.il. While these examples pertain to the dibenzo[b,e]thiepin system, they demonstrate the general applicability and effectiveness of PPA in forming the thiepinone ring. Attempts at cyclization of 11-methylated (2-phenylthiophenyl)acetonitriles to the corresponding 11-methylated this compound-10(11H)-ones using polyphosphoric acid have also been reported uni.lu. The use of neat polyphosphoric acid has been shown to be effective where other Lewis acid systems, such as SOCl2/AlCl3/DCM, provided only moderate yields uni.lu.
Table 3: Polyphosphoric Acid-Mediated Cyclization Examples
| Starting Material | Reagent & Conditions | Product Class | Yield (%) | Citation |
| 2-[5-halogeno-2-(4-isopropylphenylthio)-phenyl]acetic acids | Polyphosphoric acid | 2-halogeno-8-isopropylthis compound-10(11H)-ones | N/A | nih.gov |
| 2-[(phenylthio)methyl]benzoic acid | Polyphosphoric acid | Dibenzo[b,e]thiepin-11(6H)-one | N/A | nih.govnli.org.il |
Metal-Catalyzed Synthetic Routes (e.g., Transition-Metal Catalysis, Palladium-Catalyzed Arylation)
Transition-metal catalysis has emerged as a powerful tool for the synthesis of thiepines, including dibenzo[b,f]thiepins, with numerous reports appearing in recent decades chem960.com. Metal-catalyzed routes often offer advantages in terms of selectivity and efficiency.
One significant application involves the formation of diaryl sulfide intermediates, which are crucial precursors for dibenzo[b,f]thiepine derivatives. A process has been described where halogen-substituted phenyl derivatives react with disulfide derivatives in the presence of metal catalysts to form a sulfide bond, leading to diaryl sulfide derivatives in markedly improved yields compared to prior art methods vulcanchem.com. For example, 2-halobenzoic acid can react with bis(3,5-dimethoxyphenyl)disulfide (a symmetric diaryl sulfide derivative) to yield 2-(3,5-dimethoxyphenylthio)benzoic acid, an important intermediate for dibenzo[b,f]thiepine synthesis vulcanchem.com.
Palladium-catalyzed reactions are particularly prominent in carbon-sulfur bond formation. Since 1978, palladium-catalyzed thiation of aryl halides using catalysts like Pd[PPh3]4 has been reported, providing biaryl sulfides. While this refers to general aryl sulfide synthesis, it underpins the utility of palladium in forming the C-S bonds necessary for the this compound scaffold. More complex metal-catalyzed cyclizations have also been explored for related thiepine (B12651377) systems, such as platinum catalysis for ring expansion of thiophene (B33073) units to thiopyrans, followed by Suzuki-Miyaura cross-coupling for ring closure in tribenzothiepine synthesis.
Table 4: Metal-Catalyzed Formation of Diaryl Sulfide Intermediates
| Starting Materials | Catalyst Type | Product Class | Yield Improvement | Citation |
| Halogen-substituted phenyl derivatives + Disulfide derivatives | Metal catalysts | Diaryl sulfide derivatives | Marked | vulcanchem.com |
| 2-halobenzoic acid + Bis(3,5-dimethoxyphenyl)disulfide | Metal catalysts | 2-(3,5-dimethoxyphenylthio)benzoic acid | Marked | vulcanchem.com |
Base-Promoted Intramolecular Arylation
Base-promoted intramolecular arylation offers a direct route for constructing the this compound core, particularly for thiepinone derivatives. This strategy typically involves the generation of a ketone enolate anion, which then undergoes intramolecular cyclization with a pendant haloarene.
A notable example of this methodology is the synthesis of this compound-10(11H)-one (a derivative of this compound, CAS: 1898-85-7). By irradiating the enolate anion of 2′-((2-chlorophenyl)thio)acetophenone (a precursor) in liquid ammonia (B1221849) with pinacolone (B1678379) enolate as an entrainment reagent, this compound-10(11H)-one was obtained in 85% yield. This reaction proceeds via a photostimulated SRN1 mechanism, leading to the formation of a new intramolecular α-aryl ketone bond. While a base-promoted intramolecular O-arylation has been reported for dibenzo[b,f]oxepinones (oxygen analogues) chem960.com, the example for this compound-10(11H)-one directly demonstrates the utility of this approach for sulfur-containing systems.
Table 5: Base-Promoted Intramolecular Arylation for this compound-10(11H)-one
| Starting Material | Reagents & Conditions | Product Compound | Yield (%) | Citation |
| 2′-((2-chlorophenyl)thio)acetophenone | Pinacolone enolate, liquid ammonia, irradiation | This compound-10(11H)-one | 85 |
Chemical Reactivity and Mechanistic Investigations of Dibenzo B,f Thiepin Systems
Rearrangement Reactions
Rearrangement reactions of thiepin systems can lead to profound structural transformations, yielding novel heterocyclic frameworks. While specific examples involving dibenzo[b,f]thiepins in alkaline solutions are not extensively documented in readily available literature, related systems demonstrate the propensity for such rearrangements. For instance, the transformation of 4-bromo-2,3-dihydrobenzo[b]thiepin-5(4H)-one undergoes an unexpected rearrangement, leading to the formation of 2,3-dihydro- google.combenzothieno[3,2-b]furan and a cyclopropa[e]thiopyran-7-one derivative. rsc.org This indicates that under certain conditions, derivatives of the thiepin ring are susceptible to ring contraction and complex structural reorganization. Such reactions often proceed through intermediates where the sulfur atom or adjacent carbons are involved in bond-breaking and bond-forming events, driven by factors like strain release or the formation of more stable aromatic systems.
Redox Chemistry of the Thiepin Ring
The presence of a sulfide (B99878) linkage and an olefinic double bond in the thiepin ring makes the dibenzo[b,f]thiepin system susceptible to both oxidation and reduction reactions.
Oxidation: The sulfur atom in the thiepin ring can be readily oxidized to form the corresponding sulfoxides and sulfones. researchgate.net These transformations are typically achieved using common oxidizing agents. The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide (B87167) (S=O) or the sulfone (SO₂) state. For example, derivatives of 10,11-dihydrothis compound can be converted to their sulfoxide and sulfone forms, which have been investigated for their neurotropic and psychotropic activities. researchgate.net Furthermore, in derivatives such as 11H-dibenzo[b,f]thiepin-10-one, the methylene (B1212753) group at the 11-position can be oxidized to a carbonyl group, forming a 1,2-diketone, which serves as a precursor for fused heterocyclic systems. researchgate.net
| Precursor | Reagent(s) | Product | Oxidation State |
| This compound | m-CPBA (1 equiv.) | This compound-5-oxide | Sulfoxide |
| This compound | m-CPBA (>2 equiv.) | This compound-5,5-dioxide | Sulfone |
| 11H-Dibenzo[b,f]thiepin-10-one | SeO₂ | This compound-10,11-dione | Diketone |
Reduction: The C10-C11 double bond in the central thiepin ring can be reduced to a single bond, yielding the corresponding 10,11-dihydrothis compound. This transformation is commonly accomplished via catalytic hydrogenation. For instance, highly efficient asymmetric hydrogenation of related dibenzo-fused seven-membered N-heterocycles like dibenzo[b,f] google.comrsc.orgthiazepines has been achieved using chiral cationic ruthenium diamine catalysts, affording the chiral dihydro derivatives in high yield and enantiomeric excess (up to 99% ee). rsc.org This suggests that similar stereoselective reductions are applicable to the this compound system. Additionally, carbonyl groups within the ring system, such as in 7,9-dimethoxy-10,11-dihydrothis compound-10-one, can be reduced to hydroxyl groups using reducing agents like sodium borohydride. google.com Further reduction can completely remove the ketone group. google.com
Chalcogen Extrusion Reactions and Ring Contraction Mechanisms
One of the characteristic reactions of thiepin systems is the extrusion of the sulfur atom (a chalcogen), which typically results in a ring contraction to form a more stable six-membered carbocyclic system. Dibenzo[b,f]thiepins have been shown to undergo sulfur extrusion to yield phenanthrene (B1679779) derivatives. rsc.org This transformation can be induced thermally or photochemically. The mechanism is believed to involve the initial formation of a valence isomer, a thianorcaradiene (or episulfide), which is unstable and readily loses the sulfur atom to form the thermodynamically stable, fully aromatic phenanthrene core. This reaction serves as a synthetic route from a heterocyclic system to a polycyclic aromatic hydrocarbon.
Dibenzo[b,f]thiepins as Synthons and Intermediates in Complex Organic Synthesis
The this compound framework, particularly its functionalized derivatives, serves as a valuable synthon for the construction of more complex molecular architectures. This compound-10(11H)-one is a key intermediate used in the synthesis of various fused heterocyclic compounds. researchgate.net It can be converted into reactive intermediates that undergo cyclocondensation reactions with appropriate binucleophiles to form a range of dibenzo[e,h]azulene systems containing fused five-membered rings like thiophene (B33073), furan, pyrrole, and imidazole (B134444). researchgate.net These tetracyclic scaffolds are of interest for their potential physicochemical and biological properties. researchgate.net
Furthermore, the this compound core is a central feature in several pharmaceuticals. For example, derivatives are used as intermediates in the synthesis of neurotropic and psychotropic agents. researchgate.net The antipsychotic drug Zotepine features a this compound skeleton.
| This compound-10(11H)-one Derivative | Reactant(s) | Fused Heterocycle Formed |
| This compound-10,11-dione | 2,2'-dimethyl thiodiglycolate | Thiophene |
| 11-Hydrazonoethylidene-dibenzo[b,f]thiepin-10-one | Sodium dithionite | Pyrrole (as part of an aza-azulene) |
Stereoselective Transformations and Chiroptical Properties
The non-planar, boat-like conformation of the seven-membered thiepin ring in the this compound system gives rise to interesting stereochemical properties. researchgate.net The molecule is chiral due to this twisted conformation, and the barrier to ring inversion can be significant enough to allow for the existence and separation of a pair of conformational enantiomers at room temperature. researchgate.net
The resolution of these enantiomers has been achieved using chiral column high-performance liquid chromatography (HPLC). researchgate.net The chiroptical properties of such systems are a subject of study, with dibenzo[c,e]thiepine derivatives, for example, exhibiting notable characteristics. researchgate.net
Stereoselective transformations can be performed on these systems. As mentioned, the asymmetric hydrogenation of the double bond in the central ring of related systems can produce chiral dihydro derivatives with high enantioselectivity. rsc.org Another strategy for resolving enantiomers involves the sulfoxidation of a racemic dihydrodibenzo[b,e]thiepin derivative. The introduction of the sulfoxide group creates a new stereocenter, converting the enantiomeric pair into a mixture of diastereomers, which can then be separated by conventional chromatographic methods.
Advanced Spectroscopic and Crystallographic Characterization of Dibenzo B,f Thiepins
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of dibenzo[b,f]thiepins in solution, providing detailed information on the connectivity and environment of individual atoms.
Proton (1H) and Carbon-13 (13C) NMR Chemical Shift Assignments and Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely applied to characterize dibenzo[b,f]thiepin derivatives, confirming their structures and purity uni.luwikipedia.orgnih.govsigmaaldrich.com. The chemical shifts and coupling patterns observed in these spectra provide direct evidence of the substitution patterns and the electronic environment within the tricyclic system.
For instance, in the characterization of a 2-(3,5-dimethoxyphenylthio)benzoic acid, a precursor to certain this compound derivatives, specific ¹H NMR signals were reported (400 MHz, CDCl₃): δ 3.73 ppm (6H, singlet, OCH₃), 3.76-3.80 ppm (2H, singlet, Ar-CH₂), 6.35 ppm (1H, triplet, J=2Hz, Ar-H), 6.46 ppm (2H, doublet, J=2Hz, Ar-H), and 7.22 ppm (1H, doublet of doublets, J=2, Ar-H) nih.gov. These assignments are indicative of the aromatic and aliphatic protons present in such molecular frameworks.
Studies on related thiepin systems, such as dibenzo[b,e]oxepin-11(6H)-one, provide insight into the typical ¹³C NMR chemical shift ranges for the carbon atoms within the fused ring system. For this oxepin (B1234782) analog, the C1 carbon atom in the oxepine system is typically the most shielded, while the C11 carbon atom is the most deshielded, appearing in the range of 163.47–165.45 ppm. The signal corresponding to the C12 atom is found in the range of 161.5–164 ppm wikipedia.org. These values highlight the influence of the oxygen and carbonyl functionalities on the carbon chemical shifts.
Furthermore, ¹³C chemical shift assignments have been reported for E- and Z-dothiepin hydrochloride (N,N-dimethyldibenzo[b,e]thiepin-delta-11(6H)', gamma-propylamine hydrochloride, PubChem CID: 9884029), a dibenzo[b,e]thiepin derivative nih.gov. The use of advanced NMR techniques, including two-dimensional methods, was critical in making these assignments, especially for differentiating between E and Z isomers nih.gov.
Table 1 provides illustrative ¹H NMR chemical shifts for a precursor to this compound derivatives, highlighting characteristic signals.
Table 1: Illustrative ¹H NMR Chemical Shifts (δ in ppm) for a 2-(3,5-dimethoxyphenylthio)benzoic Acid Derivative (400 MHz, CDCl₃) nih.gov
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (H) |
| OCH₃ | 3.73 | s | - | 6 |
| Ar-CH₂ | 3.76-3.80 | s | - | 2 |
| Ar-H | 6.35 | t | 2 | 1 |
| Ar-H | 6.46 | d | 2 | 2 |
| Ar-H | 7.22 | dd | 2 | 1 |
Two-Dimensional NMR Techniques for Structure Elucidation
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex NMR spectra and confirming the full molecular connectivity of dibenzo[b,f]thiepins and their derivatives. These methods spread signals across two frequency dimensions, enhancing resolution and revealing correlations between nuclei.
Commonly employed 2D NMR experiments include:
Correlation Spectroscopy (COSY) : This homonuclear technique identifies scalar (J-coupled) interactions between protons, mapping proton-proton connectivities within the molecule. It is particularly useful for establishing spin systems within the aromatic and aliphatic regions of dibenzo[b,f]thiepins.
Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates the chemical shifts of protons with directly bonded heteronuclei, typically ¹³C. This technique is vital for assigning protonated carbon signals and differentiating between CH, CH₂, and CH₃ groups.
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC identifies correlations between protons and carbons separated by two or three bonds. This long-range coupling information is crucial for establishing quaternary carbon assignments and connecting different spin systems across the fused ring structure of dibenzo[b,f]thiepins wikipedia.org.
The combined information from these 1D and 2D NMR experiments allows for the comprehensive and unequivocal structural elucidation of novel this compound compounds wikipedia.org.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy serves as a valuable technique for identifying characteristic functional groups within this compound structures and confirming their presence ontosight.aiuni.lunih.govsigmaaldrich.com. By analyzing the absorption of infrared radiation by molecular vibrations, specific bonds and functional groups can be identified.
For various this compound derivatives, IR spectroscopy is used to confirm structural integrity uni.luwikipedia.orgsigmaaldrich.com. For example, in the characterization of dibenzo[b,e]oxepin-11(6H)-one O-(3,4,5-trimethoxy benzoyl)oxime, an oxepin analogue, characteristic IR absorption bands were observed: ν(cm⁻¹) at 2837 for CH₂-O, 1750 for the C=O of an oxime carbamate, and 1589 for C=N wikipedia.org. While these are specific to a derivative, they illustrate the type of information IR provides.
In studies involving 6-arylidenedibenzo[b,e]thiepin-11-one-5,5-dioxides, IR stretching wavenumbers were correlated with substituent effects, demonstrating the utility of IR in understanding electronic influences within the molecular framework sigmaaldrich.com. This highlights IR spectroscopy's role not just in identifying functional groups but also in probing subtle electronic changes due to substitution.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of dibenzo[b,f]thiepins and their derivatives, as well as to provide information about their fragmentation patterns, which can aid in structural confirmation ontosight.ainih.govnih.gov.
The molecular weight of the parent this compound (C₁₄H₁₀S, PubChem CID: 136074) is 210.294 g/mol ontosight.ai. Mass spectrometry confirms this molecular weight by detecting the molecular ion [M]⁺ or protonated molecular ion [M+H]⁺. For a 2-(3,5-dimethoxyphenylthio)benzoic acid derivative, a mass number of 338 (M⁺) was reported in its mass spectrum nih.gov.
Fragmentation patterns in mass spectrometry provide valuable structural insights. For instance, Zotepine (PubChem CID: 5736), a this compound derivative, is characterized using mass spectrometry with Collision-Induced Dissociation (CID) fragmentation mode. This technique involves fragmenting selected ions and analyzing the resulting product ions, which helps in piecing together the molecular structure. General fragmentation pathways for similar organic compounds often involve the cleavage of specific bonds, such as C-N bonds, or the loss of characteristic small molecules or functional groups.
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of dibenzo[b,f]thiepins in the solid state, providing accurate data on bond lengths, bond angles, torsion angles, and molecular conformation.
Crystal Structure Analysis
Crystal structure analysis by X-ray diffraction provides atomic-level details of this compound derivatives. These studies reveal crucial conformational aspects of the seven-membered thiepin ring and its relationship with the fused benzene (B151609) rings.
For dibenzo[b,e]thiepin-11(6H)-one (PubChem CID: 73741), a related thiepin isomer, the seven-membered thiepin ring adopts a distorted boat conformation. The dihedral angle between the mean planes of the two fused benzene rings in this compound has been measured at 56.5 (1)°. This specific conformation is influenced by the sp³ hybridization of certain carbon atoms within the ring. The ketone oxygen atom in this structure typically lies in an equatorial position relative to the ring.
Bond lengths and bond angles observed in the crystal structures of this compound derivatives are generally consistent with expected values for similar organic compounds. For dibenzo[b,e]thiepin-11(6H)-one, specific torsion angles, such as C3—C2—C1—O = 31.1 (4)° and C13—C14—C1—O = -50.7 (4)°, provide further details on the ring puckering and substituent orientation.
In the case of 6-arylidenedibenzo[b,e]thiepin-11-one-5,5-dioxides, the thiepine (B12651377) ring is described as adopting a slightly twisted V-shape sigmaaldrich.com. The dihedral angles between the mean planes of the two benzene rings fused to the thiepine ring in these derivatives range from 73.8 (4)° to 75.7 (5)° sigmaaldrich.com.
Beyond intramolecular geometry, X-ray crystallography also elucidates intermolecular interactions within the crystal lattice. Weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π-ring interactions have been observed in the crystal structures of these compounds, contributing to their solid-state packing sigmaaldrich.com.
Table 2 summarizes key crystallographic parameters for dibenzo[b,e]thiepin-11(6H)-one, illustrating the type of data obtained from X-ray crystallography.
Table 2: Key Crystallographic Parameters for Dibenzo[b,e]thiepin-11(6H)-one
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀OS |
| Molar Mass | 226.28 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | a = 14.6208 (11) Å |
| b = 4.3503 (3) Å | |
| c = 16.9023 (13) Å | |
| Unit Cell Volume (V) | 1075.07 (14) ų |
| Z (Molecules per unit cell) | 4 |
| Conformation of Thiepin Ring | Distorted boat |
| Dihedral Angle (Benzene Rings) | 56.5 (1)° |
Theoretical and Computational Chemistry Studies of Dibenzo B,f Thiepin Derivatives
Density Functional Theory (DFT) Calculations and Quantum Chemical Investigations
Density Functional Theory (DFT) is a widely utilized quantum mechanics method for studying the electronic structure of multi-electron systems in chemistry and physics, enabling the quantitative understanding of material properties from fundamental quantum mechanical laws. iphy.ac.cn, mpg.de DFT calculations, alongside other quantum chemical investigations, have been extensively applied to dibenzo[b,f]thiepin and its derivatives to explore their intrinsic molecular characteristics. These computational approaches provide insights into aspects that are challenging to probe solely through experimental means.
Quantum chemical methods, including DFT, are employed to predict the electronic structures and various properties of compounds. nih.gov, iphy.ac.cn, mpg.de For this compound derivatives and related systems like dibenzo[b,f]oxepines, theoretical methods have been used to analyze the electronic characteristics of synthesized products. mdpi.com, mdpi.com For instance, in dibenzoazepine analogues, which share a similar tricyclic scaffold, theoretical studies have discussed the mobility of electron density and the influence of a flat central ring conformation on electronic properties. mdpi.com Such investigations contribute to understanding how structural modifications impact the electronic landscape of these complex molecules.
Geometry optimization is a crucial step in computational chemistry, aiming to find the minimum energy conformation of a molecule. Methods like the Generalized Simulated Annealing (GSA) algorithm coupled with semiempirical quantum programs (e.g., MOPAC) are used for this purpose, allowing the exploration of potential energy surfaces and identification of global minima. ufba.br
Studies on dibenzo[b,e]thiepin-11(6H)-one, a related thiepin system, reveal that its seven-membered thiepin ring adopts a distorted boat conformation in the solid state, with a dihedral angle of 56.5° between the mean planes of the two fused benzene (B151609) rings. researchgate.net, nih.gov, iucr.org DFT calculations in vacuo for this compound indicated a decrease in this dihedral angle to 46.2°, suggesting a more flattened conformation in an isolated state. researchgate.net Similarly, dibenzo[b,f]oxepine derivatives have been shown to adopt a basket conformation with specific dihedral angles between their aromatic rings. mdpi.com
For dibenzo[b,f]thieno[3,4-d]-fused thiepine (B12651377) derivatives, molecular modeling studies, combined with variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, have investigated their dynamic conformational properties. These studies revealed the energy barrier for ring inversion, indicating that at ambient temperatures, a pair of conformational enantiomers can exist. The central seven-membered ring in such tricyclic systems typically exhibits a folded boat conformation. researchgate.net Furthermore, theoretical studies on dibenzoazepine analogues have explored how substitution patterns influence the geometry of the central seven-membered ring and its partial aromaticity. mdpi.com
Computational methods are vital for predicting and interpreting spectroscopic data, complementing experimental observations. For 6-arylidenedibenzo[b,e]thiepin-11-one-5,5-dioxides, comparative studies involving NMR and IR spectroscopy, X-ray crystallography, and theoretical calculations have been performed. DFT calculations were used to predict ¹³C NMR chemical shifts and IR stretching wave numbers, and these computational data were correlated with experimental results and Hammett constants to evaluate substituent effects within the conjugated double bond system. researchgate.net New sulfone derivatives of 6,11-dihydrodibenzo[b,e]thiepin 5,5-dioxide have also been characterized by their IR, ¹H-NMR, and ¹³C-NMR spectra, with theoretical values often showing good agreement with experimental data. researchgate.net For azo-dibenzo[b,f]oxepine derivatives, UV/VIS spectra have been computationally and experimentally analyzed to understand their photoisomerization properties. mdpi.com
Computational chemistry plays a crucial role in understanding the energetics and mechanisms of chemical reactions. DFT studies can generate reaction energies, barrier heights, and molecular parameters for reactants, intermediates, and transition states, providing insights into reaction pathways and thermodynamic parameters. nih.gov
For instance, the electrochemical reduction of dibenz[b,e]thiepin-11-one-5,5-dioxide derivatives has been studied using cyclic voltammetry coupled with Electron Spin Resonance (ESR) techniques. Digital simulations, aided by quantum chemical calculations, were used to evaluate the kinetic and thermodynamic parameters for these systems, revealing that the electrochemical behavior is significantly influenced by the nature of the arylidene substituents. researchgate.net While not directly on this compound, studies on related sulfur-containing heterocycles like dibenzothiophene (B1670422) have used theoretical methods to investigate gas-phase formation mechanisms, including activation barriers and reaction heats, providing insights into the energetic favorability of different pathways. mdpi.com General theoretical frameworks also exist for defining thermodynamic and kinetic reaction parameters based on the energies of product and intermediate states within complex reaction networks. harvard.edu
Studies on Aromaticity and Anti-aromaticity of Thiepin Rings
The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. Theoretical studies on the aromaticity and anti-aromaticity of thiepin rings, including those fused in dibenzo[b,f]thiepines, have been of continuous interest. researchgate.net, researchgate.net, researchgate.net Aromaticity is typically associated with cyclic, planar, conjugated systems containing (4n+2) π-electrons (Hückel's rule), leading to enhanced stability. Conversely, anti-aromaticity is associated with (4n) π-electrons in such systems, leading to destabilization. saskoer.ca, youtube.com
In the context of dibenzo systems, the presence of fused benzene rings can influence the aromatic character of the central thiepin ring. Theoretical investigations have explored how the partial aromaticity of the central ring can be quantified, for example, using parameters like the HOMA (Harmonic Oscillator Model of Aromaticity) index, which is based on bond lengths. mdpi.com Furthermore, the concept of aromaticity reversal in excited states (Baird's rule), where [4n] π-electron systems become aromatic and [4n+2] π-electron systems become anti-aromatic in their lowest excited states, has been explored computationally for other cyclic systems, suggesting a general principle that could extend to thiepin rings. acs.org
Valence Isomerization Theoretical Models
Valence isomerization, the interconversion between structural isomers that differ only in the distribution of electrons and bonds, is a significant area of theoretical study for thiepin systems. Theoretical models concerning the valence isomerization of thiepine-benzene sulfide (B99878) (thianorcaradiene) have been a subject of continuous interest. researchgate.net, researchgate.net, researchgate.net
Studies indicate that the parent thiepine is less stable than its valence isomer, benzene sulfide, with a notable energy difference. This energy difference is more pronounced than in their oxygen analogues, partly because three-membered rings can accommodate sulfur more effectively than oxygen. beilstein-journals.org However, the bicyclic benzene sulfide isomer has historically been difficult to isolate, likely due to a low activation barrier for its interconversion. beilstein-journals.org
Crucially, the benzannulation of the thiepine ring, as observed in dibenzo[b,f]thiepines, significantly impacts their stability. These fused systems are known to be thermally robust, which contrasts with the instability of simpler thiepines and their propensity for valence isomerization. beilstein-journals.org Theoretical investigations into the thiepine-thianorcaradiene valence isomerization continue to provide insights into the factors governing the stability and interconversion pathways of these intriguing sulfur-containing heterocycles. researchgate.net
Intramolecular Reorganization Energy for Charge Transport
Intramolecular reorganization energy () is a critical parameter in understanding charge transport mechanisms in organic semiconductors. It quantifies the energy required for a molecule to undergo geometric changes upon gaining or losing an electron, influencing the efficiency of charge hopping between molecules rsc.orgicm.edu.plntu.edu.tw. A lower reorganization energy generally correlates with higher charge carrier mobility icm.edu.plunesp.br.
Studies on the electrochemical reduction of compounds within the benzothiepinone class, such as dibenz[b,e]-thiepinone-5,5-dioxide (PubChem Substance ID 24874218) and dibenz[b,e]-thiepin-thione-5,5-dioxide, have indicated that these reactions proceed with a "rather large reorganization energy" researchgate.net. This suggests that the structural rearrangements associated with electron transfer in these sulfur-containing heterocyclic systems can be substantial. Computational analysis, often employing ab initio and solvent-dependent semiempirical methods, has been used to model the potential energy surfaces involved in these reduction mechanisms, particularly focusing on the cleavage of the sulfur-containing median ring researchgate.net. The inclusion of solvation effects in these calculations has been shown to decrease energy barriers, underscoring their importance in accurately modeling reaction mechanisms for charged species researchgate.net.
While specific numerical values for the intramolecular reorganization energy of all this compound derivatives are not universally available in the literature, the understanding derived from analogous sulfur-containing systems, such as carbazole (B46965) derivatives and TADF luminophores, provides a framework for interpreting their charge transport properties icm.edu.plnih.gov. For instance, a huge reorganization energy for hole transfer (~990 meV) was observed for oTE-DRZ, a TADF luminophore with two sulfur atoms in its central six-member ring, attributed to the softness of the donor moiety researchgate.net. The delocalization of the HOMO and the rigidity of the conjugated molecular structure are factors that can lead to lower inner and outer sphere reorganization energies rsc.org.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's chemical reactivity, stability, and electronic properties irjweb.comnih.govsemanticscholar.org. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy is associated with the electron-accepting ability irjweb.com. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of kinetic stability; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests higher reactivity and polarizability irjweb.comnih.govsemanticscholar.org.
Computational studies on this compound derivatives and related structures often involve DFT methods to determine their FMO energies and distributions. For example, the thermodynamic parameters, including HOMO and LUMO energies, and electronic properties of "eight 6-arylidenedibenzo[b,e]thiepin-11-one-5,5-dioxides" have been investigated using DFT/B3LYP with the 6-311G(d) basis set researchgate.netresearchgate.net. These studies aim to establish correlations between the electronic structure and various properties of these compounds. The spatial distribution of electron density within these orbitals can reveal potential sites for nucleophilic and electrophilic reactions nih.gov. In conjugated systems, a smaller HOMO-LUMO gap can facilitate intramolecular charge transfer irjweb.com.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies, closely related to Quantitative Structure-Activity Relationship (QSAR), aim to establish mathematical models that correlate the chemical structure of compounds with their physicochemical properties or biological activities ui.ac.idmdpi.com. These computational approaches are invaluable in predicting properties of new compounds and identifying structural features that influence specific behaviors, thereby minimizing the need for extensive experimental work ui.ac.id.
A significant QSAR study focused on the antibacterial activity of 35 derivatives of 6,11-dihydrodibenzo[b,e]thiepin (CID 136947) researchgate.net. This research utilized the PRECLAV software to analyze the relationship between the molecular structure of these derivatives and their effectiveness against various bacterial strains, including K. pneumoniae 1204, E. coli IC13529, P. aeruginosa 1246, and A. niger IC13534 researchgate.net.
The study revealed specific structural features that either favored or disfavored antibacterial activity:
Favored Groups: The antibacterial activity was positively influenced by a large percentage (by weight) of methyl (CH3), sulfonyl (SO2), C6H3, and R-O chemical groups researchgate.net.
Disfavored Groups: Conversely, a high percentage (by weight) of sulfur (S) and C6H4 chemical groups disfavored antibacterial activity researchgate.net.
Lipophilicity: The lipophilic nature of the studied dibenzothiepins was found to impact the antibacterial activity specifically against A. niger bacteria strain researchgate.net.
After the identification and elimination of outlier molecules, the QSAR models demonstrated good statistical parameters, including correlation coefficients (r²) ranging from 0.8782 to 0.9114 and cross-validated correlation coefficients (r²CV) from 0.8454 to 0.8732, indicating robust predictive capabilities for the antibacterial activity researchgate.net.
Table 1: Influence of Chemical Groups on Antibacterial Activity of 6,11-Dihydrodibenzo[b,e]thiepin Derivatives researchgate.net
| Chemical Group | Impact on Antibacterial Activity |
| CH3 | Favored |
| SO2 | Favored |
| C6H3 | Favored |
| R-O | Favored |
| S | Disfavored |
| C6H4 | Disfavored |
Table 2: QSAR Model Performance for Antibacterial Activity of 6,11-Dihydrodibenzo[b,e]thiepin Derivatives researchgate.net
| Bacteria Strain | N (after outlier elimination) | SEE | r² | F | r²CV |
| K. pneumoniae 1204 | 34 | 0.1374 | 0.8782 | 74.5 | 0.8454 |
| E. coli IC13529 | 34 | 0.1048 | 0.9053 | 55.5 | 0.8596 |
| P. aeruginosa 1246 | 32 | 0.1335 | 0.8815 | 71.9 | 0.8518 |
| A. niger IC13534 | 33 | 0.1227 | 0.9114 | 57.6 | 0.8732 |
N: Number of molecules in the calibration set; SEE: Standard Error of Estimation; r²: Correlation Coefficient; F: Fisher's F-statistic; r²CV: Cross-validated Correlation Coefficient.
This QSAR study highlights the utility of computational methods in identifying key structural determinants for specific biological activities within this compound derivative scaffolds.
Advanced Materials Science Applications of Dibenzo B,f Thiepin Derivatives
Role in the Synthesis of Advanced Polymers and Coatings
Dibenzo[b,f]thiepin-10(11H)-one, a key derivative of this compound, has been specifically investigated for its utility in the synthesis of advanced polymers and coatings. Its unique chemical architecture enables its incorporation into polymer backbones or as a monomer in polymerization processes. This application is crucial for developing materials that possess specific thermal and mechanical characteristics, making them suitable for use in various high-performance applications, including electronics and protective coatings. The ability to impart such properties highlights the potential of these compounds in creating materials with enhanced durability and functionality.
Exploration as Electron Transport Materials in Organic Electronic Devices (e.g., OLEDs)
The broader class of this compound derivatives is being explored for their potential in advanced materials, including those utilized in electronic applications. While extensive research on dibenzothiophene (B1670422) and its S,S-dioxide derivatives has demonstrated their effectiveness as electron transport materials in organic light-emitting diodes (OLEDs) due to their favorable electronic structures and charge transport capabilities, direct and specific applications of this compound derivatives as electron transport materials in OLEDs are less explicitly detailed in the current literature. [Previous search results 4, 8, 11, 13] However, the general investigation into the use of this compound compounds in electronics suggests an ongoing interest in harnessing their unique chemical properties for such advanced device applications.
Applications in Supramolecular Chemistry and Host Materials
This compound derivatives have shown promise in the field of supramolecular chemistry, particularly as host materials. An example is 2,7-di-p-Chlorobenzoylnaphtho[2′3′-4:5]thiepin, which functions as a conformationally flexible host molecule. This compound exhibits solvatochromic effects and demonstrates remarkable conformational flexibility within its crystalline inclusion compounds. researchgate.net The alteration in its molecular conformation, observed between different clathrates (e.g., red dioxane and yellow benzene (B151609) clathrates), corresponds to a significant change in the boat conformation of the seven-membered thiepin ring and a reorientation of its side chains. researchgate.net This inherent flexibility is crucial for its ability to selectively encapsulate various guest molecules, making it a valuable component in the design of advanced host-guest systems for molecular recognition and separation.
Table 1: Conformational Property of a Dibenzo[b,e]thiepin Derivative
| Compound Name | Property | Value | Citation |
| Dibenzo[b,e]thiepin-11(6H)-one | Dihedral angle between mean planes of two fused benzene rings | 56.5 (1)° | researchgate.net, researchgate.net |
Photochemical Transformations and Photoisomerization Studies
While photochemical transformations and photoisomerization are significant areas of study for various heterocyclic compounds, including those with seven-membered rings, specific detailed research on the photochemical transformations and photoisomerization of this compound and its direct derivatives is not prominently featured in the provided search results. Studies on related systems, such as dibenzo[b,f]oxepine and thiadiazepine derivatives, discuss E/Z isomerization and photochromic properties, indicating the broader interest in light-responsive heterocyclic compounds. researchgate.netmdpi.com However, direct research findings solely focusing on the photoisomerization of the core this compound structure or its immediate derivatives remain limited in the scope of the current information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
